Butyric-3,3,4,4,4-D5 acid
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Overview
Description
Butyric-3,3,4,4,4-D5 acid is a deuterium-labeled form of butyric acid, where five hydrogen atoms are replaced by deuterium. This isotopically labeled compound is used extensively in scientific research due to its unique properties and applications. The molecular formula of this compound is C4H3D5O2, and it has a molecular weight of 93.14 g/mol .
Mechanism of Action
Target of Action
It is known that butyric acid, a closely related compound, has been shown to interact with various cellular targets, including g-protein coupled receptors and histone deacetylases .
Mode of Action
Butyric acid, its non-deuterated analog, is known to act as a histone deacetylase inhibitor, which can lead to changes in gene expression .
Biochemical Pathways
Butyric acid is known to be involved in various biochemical pathways, including those related to short-chain fatty acid metabolism .
Result of Action
Butyric acid has been shown to have various effects, including promoting the expansion of regulatory t cells .
Biochemical Analysis
Biochemical Properties
Butyric acid is a short-chain fatty acid that can influence glucose and lipid metabolism .
Cellular Effects
The cellular effects of Butyric-3,3,4,4,4-D5 acid are not well-documented. Its parent compound, butyric acid, has been shown to have significant effects on cells. For instance, it has been reported to reduce high-fat diet-related metabolic disturbances and improve intestinal barrier function .
Temporal Effects in Laboratory Settings
After three years, the compound should be re-analyzed for chemical purity before use .
Metabolic Pathways
Butyric acid, the parent compound, is involved in the butanoate metabolism pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyric-3,3,4,4,4-D5 acid typically involves the deuteration of butyric acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the incorporation of deuterium atoms at the desired positions in the butyric acid molecule .
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using deuterium-labeled substrates. For instance, Clostridium tyrobutyricum can be used to ferment glucose or xylose in a medium enriched with deuterium oxide (D2O), resulting in the production of deuterium-labeled butyric acid .
Chemical Reactions Analysis
Types of Reactions: Butyric-3,3,4,4,4-D5 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce deuterium-labeled butyric acid derivatives.
Reduction: Reduction reactions can convert it into deuterium-labeled butanol.
Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Deuterium-labeled butyric acid derivatives.
Reduction: Deuterium-labeled butanol.
Substitution: Various deuterium-labeled butyric acid esters and amides.
Scientific Research Applications
Butyric-3,3,4,4,4-D5 acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of butyric acid metabolism.
Biology: It helps in studying the effects of butyric acid on cellular processes, including gene expression and cell differentiation.
Medicine: It is used in research related to gastrointestinal health, as butyric acid is known to have beneficial effects on gut microbiota and inflammation.
Industry: It is used in the production of deuterium-labeled compounds for various industrial applications.
Comparison with Similar Compounds
- Butyric-3,3-d2 acid
- Butyric-4,4,4-d3 acid
- Butyric-d7 acid
Comparison: Butyric-3,3,4,4,4-D5 acid is unique due to the specific placement of deuterium atoms, which makes it particularly useful in detailed metabolic studies. Compared to other deuterium-labeled butyric acids, it provides more precise information on the metabolic pathways and mechanisms involving butyric acid .
Properties
IUPAC Name |
3,3,4,4,4-pentadeuteriobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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